

Z-Phenylalaninol (CAS 6372-14-1): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Z-Phenylalaninol

Cat. No.: B126708

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Phenylalaninol, with the CAS number 6372-14-1, is a chiral amino alcohol that serves as a crucial building block in synthetic organic chemistry and pharmaceutical development. Its structure, derived from the amino acid L-phenylalanine, incorporates a benzyloxycarbonyl (Z) protecting group on the amine and a hydroxyl group in place of the carboxylic acid. This unique combination of features makes it an invaluable intermediate for the asymmetric synthesis of a wide range of complex molecules, most notably in the development of antiviral therapeutics and specialized peptides. This guide provides an in-depth overview of its chemical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

Z-Phenylalaninol is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

Property	Value	References
CAS Number	6372-14-1	[1][2]
Molecular Formula	C ₁₇ H ₁₉ NO ₃	[1][3]
Molecular Weight	285.34 g/mol	[2][3]
Melting Point	90-94 °C	[4]
Appearance	White powder	[4]
Synonyms	(S)-(-)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, Cbz-L-Phenylalaninol, N-(Benzyloxycarbonyl)-L-phenylalaninol	[1][2]
Optical Rotation	[α] _D ²⁰ -30° (c = 1 in chloroform)	[2]
Solubility	Soluble in methanol and chloroform.	[2][5]

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization of **Z-Phenylalaninol**. While specific spectra for the Z-protected form are proprietary to suppliers, representative data for the parent L-Phenylalaninol are publicly available and provide foundational information.

Spectrum Type	Description
¹ H NMR	Data available for the parent compound, L-Phenylalaninol.[2][6]
¹³ C NMR	Data available for the parent compound, L-Phenylalaninol.[2][7]

Synthesis of Z-Phenylalaninol

The synthesis of **Z-Phenylalaninol** typically involves the reduction of the corresponding N-protected amino acid, L-phenylalanine. A common laboratory-scale procedure is outlined below.

Experimental Protocol: Reduction of N-Z-L-Phenylalanine

Objective: To synthesize Z-L-Phenylalaninol by the reduction of N-Z-L-Phenylalanine.

Materials:

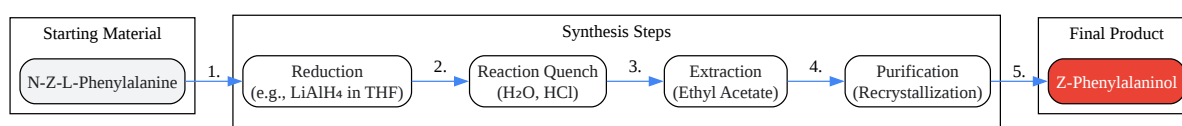
- N-Z-L-Phenylalanine
- Lithium aluminium hydride (LiAlH_4) or Sodium borohydride (NaBH_4) with a suitable activating agent
- Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
- Hydrochloric acid (HCl), dilute solution
- Sodium bicarbonate (NaHCO_3), saturated solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Hexane

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N-Z-L-Phenylalanine in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a reducing agent (e.g., a solution of LiAlH_4 in THF) to the stirred suspension. The addition should be dropwise to control the exothermic reaction.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow, sequential addition of water, followed by a dilute solution of HCl to dissolve the aluminum salts.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude **Z-Phenylalaninol** by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain a white crystalline solid.[5]

Safety Precautions: Lithium aluminium hydride is a highly reactive and pyrophoric reagent. It should be handled with extreme care by trained personnel in a fume hood and under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[6][8]



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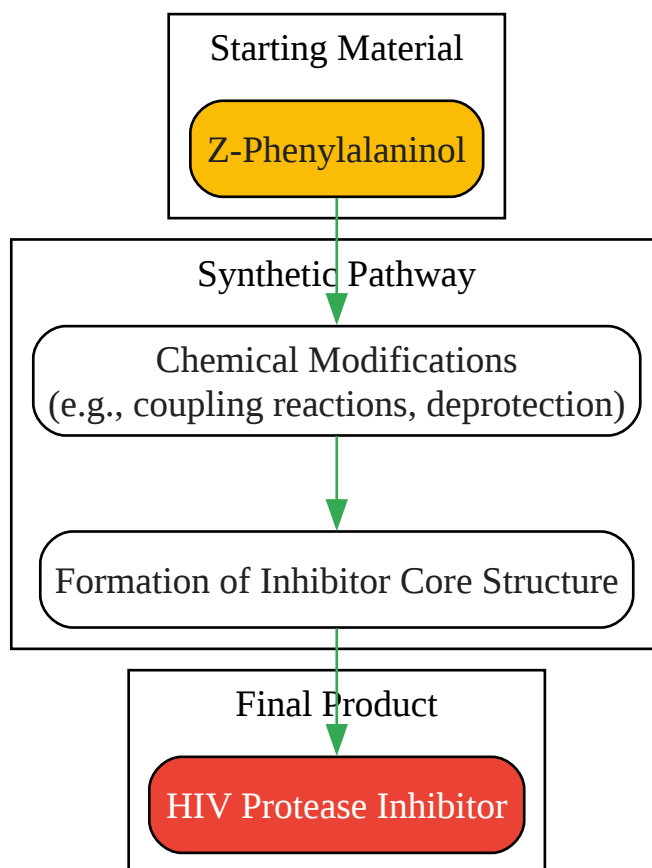
Caption: General workflow for the synthesis of **Z-Phenylalaninol**.

Applications in Drug Development and Peptide Synthesis

Z-Phenylalaninol is a cornerstone in the asymmetric synthesis of chiral molecules due to its predefined stereochemistry. Its primary applications lie in the synthesis of HIV protease inhibitors and as a building block in solid-phase peptide synthesis (SPPS).

HIV Protease Inhibitors

Phenylalaninol derivatives are integral components of several HIV protease inhibitors.[9] The chiral backbone of **Z-Phenylalaninol** is used to construct the core structure of these drugs, which are designed to fit into the active site of the HIV protease enzyme, thereby inhibiting viral replication.[10][11]



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Caption: Role of **Z-Phenylalaninol** in HIV inhibitor synthesis.

Peptide Synthesis

In peptide synthesis, **Z-Phenylalaninol** can be used to introduce a C-terminal alcohol functionality or as a chiral auxiliary.^[12] It is particularly useful in solid-phase peptide synthesis (SPPS) for creating modified peptides with enhanced biological activity or stability.^[13]

Experimental Protocol: Incorporation into a Peptide using SPPS (Boc Chemistry)

Objective: To incorporate **Z-Phenylalaninol** at the C-terminus of a peptide chain using Boc-SPPS.

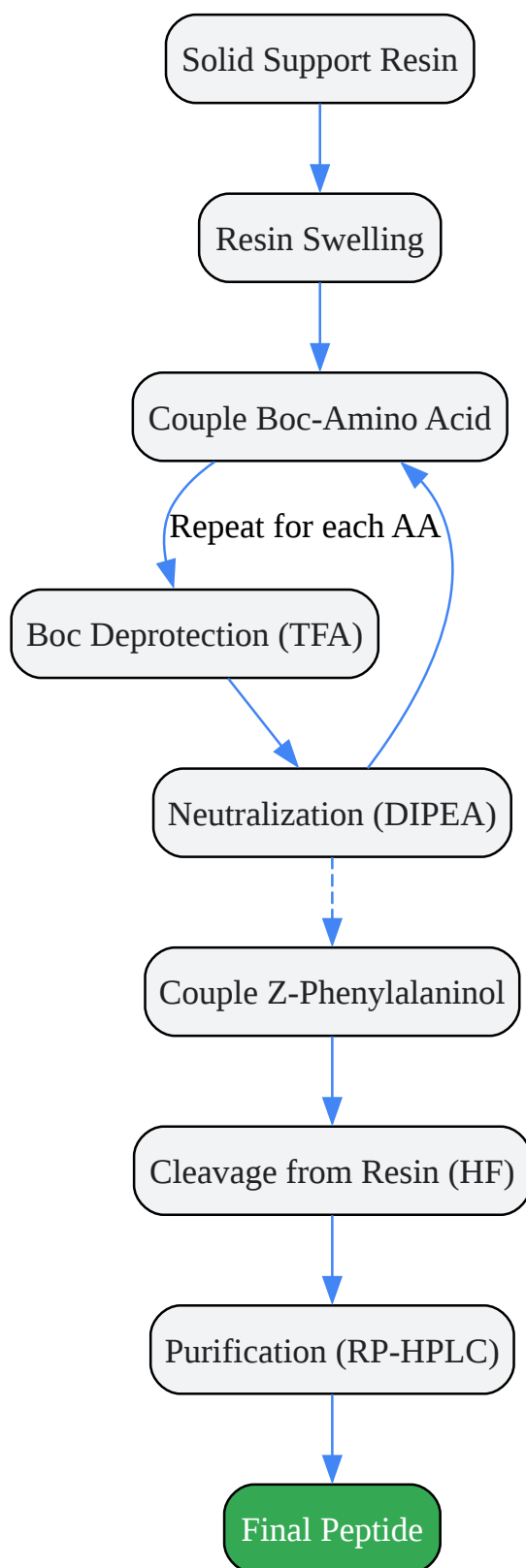
Materials:

- Merrifield resin (or other suitable solid support)
- **Z-Phenylalaninol**
- Boc-protected amino acids
- Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU, HATU)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Piperidine (for Fmoc chemistry)

Procedure:

- Resin Swelling: Swell the resin in DMF for 1-2 hours.
- First Amino Acid Coupling:

- Activate the carboxyl group of the first Boc-protected amino acid using a coupling agent like DCC and an additive such as HOBt in DMF.
- Add this activated amino acid to the swollen resin and agitate for several hours.
- Monitor the coupling reaction using a ninhydrin test.
- Deprotection:
 - Wash the resin with DMF and DCM.
 - Remove the Boc protecting group by treating the resin with a solution of TFA in DCM (typically 25-50%).
 - Neutralize the resin with a solution of DIPEA in DMF.
- Subsequent Couplings: Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.
- Coupling of **Z-Phenylalaninol**: For the final step, couple **Z-Phenylalaninol** to the N-terminus of the peptide chain using the standard coupling protocol.
- Cleavage from Resin:
 - Wash the final peptide-resin conjugate thoroughly with DMF and DCM and dry under vacuum.
 - Cleave the peptide from the resin using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), often with scavengers to protect sensitive side chains.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).



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Caption: Workflow for Solid-Phase Peptide Synthesis using **Z-Phenylalaninol**.

Safety and Handling

Z-Phenylalaninol should be handled in accordance with good laboratory practices.[6] It is advisable to work in a well-ventilated area and use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place.[8]

Conclusion

Z-Phenylalaninol (CAS 6372-14-1) is a highly valuable chiral building block with significant applications in medicinal chemistry and peptide science. Its utility in the synthesis of complex, enantiomerically pure molecules, particularly HIV protease inhibitors, underscores its importance in drug discovery and development. The experimental protocols provided in this guide offer a foundation for its synthesis and application, enabling researchers to leverage its unique chemical properties for the advancement of their scientific endeavors.

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